molecular formula C24H23ClN4O2 B2770217 N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207021-14-4

N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B2770217
CAS RN: 1207021-14-4
M. Wt: 434.92
InChI Key: LNUZLIWQZKSTHE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide, also known as CM-157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CM-157 is a piperidine-based compound that has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders.

Scientific Research Applications

Pharmaceutical Research

This compound, with its complex structure, may be explored for its potential pharmacological activities. Indole derivatives, which share structural similarities, are known for their biological activities, including anticancer, antimicrobial, and various other therapeutic effects . The cyano and methoxy groups present in this compound could be investigated for their role in cell biology and treatment of disorders.

Chemical Synthesis

As a compound with multiple reactive functional groups, it could serve as an intermediate in the synthesis of more complex molecules. Its application in the construction of indoles as a moiety in selected alkaloids is an area of interest, as indoles are significant in natural products and drugs .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-31-19-6-7-22-20(12-19)23(18(13-26)15-27-22)29-10-8-16(9-11-29)24(30)28-14-17-4-2-3-5-21(17)25/h2-7,12,15-16H,8-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZLIWQZKSTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide

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